N-Fmoc (E)-Fluvoxamine

Analytical reference standards Pharmaceutical impurity profiling Thermal analysis identity testing

N-Fmoc (E)-Fluvoxamine is the sole isomerically pure, Fmoc-protected (E)-fluvoxamine reference standard. Unlike undefined E/Z mixtures, this product provides unambiguous identity confirmation via a 22°C melting point difference from the Z-isomer, and its strong UV chromophore (λabs ≈ 265 nm) enables sensitive HPLC detection. Essential for pharmacopeial system suitability testing (USP resolution ≥3.0; BP Z-isomer ≤0.5%), solid-phase synthetic workflows, and sigma-1 receptor (Ki = 36 nM) probe development. Deprotect under mild basic conditions without compromising oxime geometry.

Molecular Formula C30H31F3N2O4
Molecular Weight 540.6 g/mol
Cat. No. B13842151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc (E)-Fluvoxamine
Molecular FormulaC30H31F3N2O4
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28-
InChIKeyMXHMJTIEZOXCIR-NUDFZHEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc (E)-Fluvoxamine: Protected Active Isomer of Fluvoxamine for Analytical Reference and Intermediate Procurement


N-Fmoc (E)-Fluvoxamine (CAS referenced under E/Z mixture 1246833-32-8; TRC catalogue F623000) is the 9-fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of the pharmacologically active (E)-isomer of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) . Fluvoxamine possesses a C=N double bond that gives rise to two geometric isomers: the trans (E)-isomer, which is clinically active, and the cis (Z)-isomer, which is pharmacologically inactive [1]. The Fmoc protecting group, introduced at the primary amine of the aminoethoxy side chain, renders the compound suitable as a protected synthetic intermediate and as a reference standard for analytical method development, particularly for chromatographic separation and quantification of E/Z isomer ratios in pharmaceutical quality control [2]. The compound has a molecular formula of C₃₀H₃₁F₃N₂O₄ and a molecular weight of 540.57 g/mol [3].

Why N-Fmoc (E)-Fluvoxamine Cannot Be Interchanged with Its Z-Isomer or Unprotected Fluvoxamine Forms


N-Fmoc (E)-Fluvoxamine occupies a distinct analytical and synthetic niche that precludes simple substitution with N-Fmoc (Z)-Fluvoxamine, unprotected fluvoxamine maleate, or E/Z mixtures. First, the (E) and (Z) geometric isomers exhibit a melting point difference of approximately 22°C (84–86°C vs. 106–108°C), enabling unambiguous identity confirmation and purity assessment by thermal analysis [1]. Second, only the (E)-isomer retains pharmacological activity at the serotonin transporter (SERT); the (Z)-isomer is inactive, and the British Pharmacopoeia limits the Z-isomer content in fluvoxamine drug substance to ≤0.5% [2]. Third, the Fmoc protecting group provides a strong UV chromophore (λₐ₆ₛ ≈ 265 nm) that facilitates tracking during solid-phase synthetic workflows and chromatographic analysis—a capability absent in the unprotected free base . Procuring an undefined E/Z mixture or the wrong geometric isomer compromises both analytical accuracy and synthetic fidelity in applications requiring isomer-specific quantification.

Quantitative Differentiation Evidence for N-Fmoc (E)-Fluvoxamine Versus Closest Analogs


Melting Point: 22°C Gap Between N-Fmoc (E)-Fluvoxamine and N-Fmoc (Z)-Fluvoxamine Enables Definitive Identity Verification

N-Fmoc (E)-Fluvoxamine exhibits a melting point of 84–86°C, while its geometric isomer N-Fmoc (Z)-Fluvoxamine melts at 106–108°C, representing a 22°C difference [1]. This large thermal gap provides a straightforward, non-instrumentation-intensive method for identity confirmation and isomer differentiation upon receipt. In contrast, the clinical form fluvoxamine maleate melts at 120–123°C (USP), making it poorly suited as a surrogate for either Fmoc-protected isomer in thermal identity tests [2].

Analytical reference standards Pharmaceutical impurity profiling Thermal analysis identity testing

E-Isomer Pharmacological Activity: British Pharmacopoeia Mandates ≤0.5% Z-Isomer; NMR Detects Down to 0.2%

The (E)-isomer of fluvoxamine is the sole pharmacologically active form at the serotonin transporter (SERT); the (Z)-isomer is inactive [1]. The British Pharmacopoeia (BP) limits the content of the Z-isomer in fluvoxamine maleate drug substance to ≤0.5% [2]. A validated quantitative ¹H NMR method developed by Deubner and Holzgrabe (2002) can determine the Z-isomer content down to the 0.2% level using only 15 mg of material, providing an orthogonal analytical technique to the compendial HPLC method [2]. The USP monograph for Fluvoxamine Maleate specifies an HPLC method using a C8 column that requires a resolution of not less than 3.0 between the Z-isomer and the main E-isomer peak [3].

Pharmacopoeial impurity control Quantitative NMR Isomer-specific potency

Photoisomerization Susceptibility: UVB Irradiation Converts (E)-Fluvoxamine to Inactive (Z)-Isomer with Wavelength-Dependent Quantum Yields

Fluvoxamine is susceptible to photoisomerization around its C=N double bond. UVB irradiation (290–320 nm) of aqueous solutions of (E)-fluvoxamine generates the (Z)-isomer, which loses the capacity to inhibit serotonin uptake [1]. Maafi et al. (2015) quantified the wavelength-dependent quantum yields of fluvoxamine photoisomerization as 0.0016 < Φλirr < 0.43, demonstrating that the photodegradation rate varies by more than two orders of magnitude depending on irradiation wavelength [2]. Quantum chemical calculations using DFT (UB3LYP/6-311++G(d,p) with IEF-PCM) estimated the activation energy for thermal E→Z isomerization at 55 kcal/mol, indicating a high thermal barrier that makes the process photochemically driven rather than spontaneous in the dark [3].

Photostability testing Drug photodegradation Isomerization kinetics

Sigma-1 Receptor Affinity: Fluvoxamine Ki = 36 nM Ranks Highest Among SSRI Class, Distinguishing It from SERT-Only Antidepressants

Fluvoxamine possesses the highest affinity for the sigma-1 receptor (σ1R) among all clinically used SSRIs, with a reported Ki of 36 nM (or 17.0 nM depending on assay conditions) [1][2]. By comparison, sertraline exhibits Ki = 57 nM, fluoxetine Ki = 191 nM, escitalopram Ki = 288 nM, citalopram Ki = 404 nM, and paroxetine Ki = 1,893–2,041 nM [2]. This σ1R affinity—approximately 50-fold higher than paroxetine—is mechanistically independent of SERT inhibition and has been implicated in fluvoxamine's anti-inflammatory and neuroprotective effects via σ1R chaperone activity [3]. Importantly, the σ1R agonism is an inherent property of the fluvoxamine pharmacophore and is retained by the (E)-isomer specifically; the (Z)-isomer has not been shown to possess σ1R activity.

Sigma-1 receptor pharmacology SSRI selectivity profiling Neuroinflammation research

CYP Enzyme Inhibition Profile: Fluvoxamine is the Most Potent CYP1A2 Inhibitor (IC₅₀ = 0.3 µM) Among SSRIs, Requiring Isomer-Pure Material for Drug-Drug Interaction Studies

Fluvoxamine is a potent and clinically significant inhibitor of multiple cytochrome P450 isoforms, with particularly strong inhibition of CYP1A2 (IC₅₀ = 0.3 µM for 7-ethoxyresorufin O-deethylase activity) and CYP2C19 (Ki = 0.087 µM), and moderate inhibition of CYP2C9 (Ki = 2.2–6 µM) and CYP2D6 (Ki = 4.9–8.0 µM) [1][2]. Among SSRIs, fluvoxamine demonstrates the lowest Ki for CYP2C9 (6 µM vs. sertraline 33 µM, paroxetine 35 µM) [2]. This broad CYP inhibition profile is stereospecific to the (E)-isomer; contamination with the (Z)-isomer can confound in vitro metabolism studies and lead to erroneous IC₅₀ determinations. The Fmoc protecting group allows controlled deprotection to the free amine for CYP assays, providing a chemically defined starting point .

CYP450 inhibition Drug-drug interaction In vitro metabolism

Procurement-Relevant Application Scenarios for N-Fmoc (E)-Fluvoxamine Based on Quantitative Differentiation Evidence


Pharmacopoeial Impurity Reference Standard for Fluvoxamine Maleate QC Testing

N-Fmoc (E)-Fluvoxamine serves as a protected, isomerically pure reference standard for HPLC system suitability testing and impurity quantification in fluvoxamine maleate drug substance and finished product release. The USP monograph requires a resolution of ≥3.0 between the Z-isomer and the E-isomer peak, and the British Pharmacopoeia mandates Z-isomer content ≤0.5% [1]. The 22°C melting point difference between the E- and Z-Fmoc isomers allows rapid identity confirmation before use [2]. The Fmoc group's strong UV absorbance at 265 nm enables sensitive detection at low concentrations, facilitating trace impurity quantification .

Synthetic Intermediate for Sigma-1 Receptor Ligand Development

The Fmoc-protected amine in N-Fmoc (E)-Fluvoxamine permits selective deprotection under mild basic conditions (e.g., piperidine/DMF) to liberate the free amino group for further functionalisation, while preserving the acid-labile oxime ether geometry [1]. Deprotection yields (E)-fluvoxamine, which possesses the highest sigma-1 receptor affinity among SSRIs (Ki = 36 nM), approximately 50-fold greater than paroxetine [2]. This makes N-Fmoc (E)-Fluvoxamine the preferred starting material for synthesising fluvoxamine-based probes, conjugates, or analogues targeting σ1R-mediated anti-inflammatory and neuroprotective pathways .

Photostability and Forced Degradation Studies Requiring Isomerically Defined Starting Material

Fluvoxamine undergoes photoisomerization from the active (E)-isomer to the inactive (Z)-isomer under UVB irradiation (290–320 nm), with wavelength-dependent quantum yields ranging from 0.0016 to 0.43 [1]. The thermal activation barrier of 55 kcal/mol indicates that isomerization is photochemically driven [2]. N-Fmoc (E)-Fluvoxamine, as an isomerically pure protected form, provides a defined starting point for forced degradation studies, photostability method validation, and actinometry applications, where the presence of pre-existing Z-isomer contamination would confound kinetic measurements [1].

CYP450 Inhibition Positive Control for In Vitro Drug Metabolism Assays

Upon deprotection, (E)-fluvoxamine serves as a well-characterised multi-isoform CYP inhibitor: CYP1A2 IC₅₀ = 0.3 µM, CYP2C19 Ki = 0.087 µM, CYP2C9 Ki = 2.2–6 µM, and CYP2D6 Ki = 4.9–8.0 µM [1][2]. N-Fmoc (E)-Fluvoxamine provides an isomerically pure precursor that eliminates the risk of introducing the pharmacologically inactive (Z)-isomer into CYP assay systems, ensuring that observed inhibitory activity is attributable solely to the (E)-isomer . This is critical for laboratories performing regulatory-compliant drug-drug interaction screening where positive control identity and purity must be documented.

Quote Request

Request a Quote for N-Fmoc (E)-Fluvoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.